4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE typically involves a multi-step process:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with 4-Formylphenyl 3-Bromobenzoate: The hydrazone intermediate is then reacted with 4-formylphenyl 3-bromobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes or receptors, potentially inhibiting or activating them. The bromobenzoate moiety may also play a role in binding to specific sites within biological systems, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE: Similar structure but with a different position of the bromine atom.
4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLOROBENZOATE: Similar structure but with chlorine instead of bromine.
Uniqueness
The unique combination of the pyridine ring, hydrazone linkage, and bromobenzoate moiety in 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H14BrN3O3 |
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Molecular Weight |
424.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H14BrN3O3/c21-17-5-1-3-15(11-17)20(26)27-18-8-6-14(7-9-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+ |
InChI Key |
IBKREOIXHBWKQM-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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